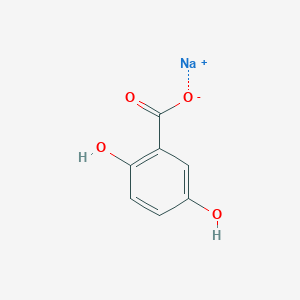

Sodium gentisate

概要

説明

ゲンチセートナトリウムは、2,5-ジヒドロキシ安息香酸ナトリウムとしても知られており、ゲンチジン酸のナトリウム塩です。水溶性で、白色からオフホワイトの結晶性粉末です。 この化合物は、抗酸化作用で知られており、さまざまな医薬品や産業用途で使用されています .

2. 製法

合成経路および反応条件: ゲンチセートナトリウムは、ゲンチジン酸(2,5-ジヒドロキシ安息香酸)を水酸化ナトリウムで中和することによって合成できます。反応は一般的に水溶液中で行われ、ゲンチジン酸を水に溶解し、pHが中性になるまで水酸化ナトリウムを徐々に添加します。 次に溶液を蒸発させて、結晶形のゲンチセートナトリウムを得ます .

工業生産方法: 工業的な設定では、ゲンチセートナトリウムの生産には、同じ中和プロセスが使用されますが、規模が大きくなります。反応条件は、高純度と収率を確保するために慎重に制御されます。 最終製品は、しばしば再結晶などのさらなる精製工程を経て、不純物を除去します .

準備方法

Synthetic Routes and Reaction Conditions: Sodium gentisate can be synthesized from gentisic acid (2,5-dihydroxybenzoic acid) by neutralizing it with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where gentisic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to further purification steps, such as recrystallization, to remove any impurities .

化学反応の分析

反応の種類: ゲンチセートナトリウムは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 注目すべき反応の1つは、ゲンチセート1,2-ジオキシゲナーゼによる酸化です。この酵素は、芳香環の開裂を触媒してマレイルピルビン酸を生成します .

一般的な試薬と条件:

酸化: ゲンチセートナトリウムは、ゲンチセート1,2-ジオキシゲナーゼの存在下で、分子状酸素を用いて酸化することができます。

還元: ゲンチセートナトリウムは、水素化ホウ素ナトリウムなどの還元剤を用いて還元することができます。

置換: ゲンチセートナトリウムは、塩基性条件下で、アルキルハライドなどのさまざまな求電子剤との置換反応を起こすことができます.

主要な生成物:

酸化: マレイルピルビン酸

還元: ゲンチジンアルコール

置換: アルキルゲンチセート

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Sodium gentisate is primarily utilized for its analgesic effects, particularly in treating conditions like acute rheumatic fever and other inflammatory disorders. Research indicates that this compound can provide pain relief comparable to salicylates while exhibiting fewer side effects. In clinical settings, it has been used in formulations to improve joint mobility and reduce symptoms associated with musculoskeletal disorders .

Case Study: Acute Rheumatic Fever

A study demonstrated that this compound effectively alleviates symptoms of acute rheumatic fever, showing similar efficacy to traditional salicylate treatments but with enhanced safety profiles .

Antioxidant Activity

The antioxidant capabilities of this compound are significant in protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thus reducing lipid peroxidation and protein damage in biological systems . This property is particularly beneficial in conditions where oxidative stress is a contributing factor, such as renal cell carcinoma.

Research Findings:

In vitro studies revealed that this compound significantly reduced gamma radiation-induced damage in isolated rat liver mitochondria, highlighting its potential as a radioprotective agent .

Cosmetic Applications

This compound is also employed in cosmetic formulations, primarily as a skin-whitening agent. Its mechanism involves inhibiting melanosomal tyrosinase activity, which subsequently reduces melanin synthesis. This application is particularly relevant for individuals dealing with skin pigmentary disorders .

Comparative Efficacy

Research comparing this compound with other analgesics indicates that it possesses a superior profile in terms of efficacy and safety for specific conditions like rheumatic disorders. Its effectiveness at lower dosages minimizes the risk of adverse effects commonly associated with higher doses of traditional NSAIDs (non-steroidal anti-inflammatory drugs) .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism of Action | Efficacy Compared to Alternatives |

|---|---|---|---|

| Medical | Acute rheumatic fever | Inhibition of inflammatory mediators | Comparable to salicylates |

| Pain relief in musculoskeletal disorders | COX inhibition | Superior safety profile | |

| Antioxidant therapy | Scavenging free radicals | Effective against oxidative stress | |

| Cosmetic | Skin whitening | Inhibition of tyrosinase activity | Effective for pigmentary disorders |

作用機序

ゲンチセートナトリウムの主な作用機序は、その抗酸化作用です。フリーラジカルと活性酸素種をスカベンジングすることにより、細胞や組織への酸化損傷を防ぎます。 ゲンチセート1,2-ジオキシゲナーゼによって触媒される反応などの酵素反応では、ゲンチセートナトリウムは酸化開裂を受け、毒性の低い化合物を生成します .

6. 類似の化合物との比較

ゲンチセートナトリウムは、サリチル酸や没食子酸などの他のヒドロキシ安息香酸と、化学構造と特性が似ています。 ゲンチセート1,2-ジオキシゲナーゼによって触媒される反応など、特定の酵素反応を起こす能力は独特です .

類似化合物:

- サリチル酸

- 没食子酸

- 2,4-ジヒドロキシ安息香酸

- 2,6-ジヒドロキシ安息香酸

独自性: ゲンチセート1,2-ジオキシゲナーゼの基質として作用するゲンチセートナトリウムのユニークな能力は、他のヒドロキシ安息香酸とは異なります。 この特性により、芳香族化合物の微生物分解に関する研究や生物活性分子の合成において特に価値があります .

類似化合物との比較

- Salicylic acid

- Gallic acid

- 2,4-Dihydroxybenzoic acid

- 2,6-Dihydroxybenzoic acid

Uniqueness: Sodium gentisate’s unique ability to act as a substrate for gentisate 1,2-dioxygenase sets it apart from other hydroxybenzoic acids. This property makes it particularly valuable in studies involving microbial degradation of aromatic compounds and in the synthesis of bioactive molecules .

生物活性

Sodium gentisate, the sodium salt of gentisic acid, is a compound with diverse biological activities. It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅O₄Na |

| Molecular Weight | 176.102 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | 0 |

The compound is an active metabolite of salicylic acid degradation and exhibits a broad spectrum of biological activity, including anti-inflammatory, antioxidant, and antirheumatic properties .

This compound's biological activity can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that it effectively scavenges hydroxyl radicals with a rate constant of , which contributes to its radioprotective effects in various biological systems .

Antioxidant Activity

In vitro studies have demonstrated that this compound significantly reduces gamma radiation-induced damage to lipids and proteins in isolated rat liver mitochondria. The presence of this compound during irradiation resulted in a reduction of oxidative stress markers .

Anti-Inflammatory Effects

This compound has been utilized as an analgesic and anti-inflammatory agent. Clinical observations suggest that it provides sustained muscle relaxation and pain relief without the adverse effects associated with narcotics. For instance, it has been incorporated into formulations aimed at treating rheumatic disorders .

Skin Whitening Agent

In cosmetic applications, this compound is used for its skin-whitening properties. It inhibits tyrosinase activity in melanosomes, thereby affecting melanin synthesis and helping to treat skin pigmentary disorders .

Case Studies

- Rheumatic Fever Treatment : A clinical study highlighted the effectiveness of this compound in managing symptoms associated with rheumatic fever. Patients treated with this compound reported significant pain relief and improved joint mobility compared to those receiving standard care .

- Antioxidant Efficacy in Cancer Models : In animal models simulating renal cell carcinoma, this compound exhibited protective effects against oxidative stress, suggesting its potential as a biomarker and therapeutic agent in cancer treatment .

Enzymatic Studies

Recent research has focused on the enzymatic degradation pathways involving this compound. Gentisate 1,2-dioxygenase (GDO), an enzyme involved in the metabolism of gentisic acid, has been characterized from various bacterial strains. Optimal GDO activity was observed at pH 7.0 and 30 °C, indicating favorable conditions for its application in bioremediation processes involving polycyclic aromatic hydrocarbons (PAHs) .

特性

CAS番号 |

4955-90-2 |

|---|---|

分子式 |

C7H6NaO4 |

分子量 |

177.11 g/mol |

IUPAC名 |

sodium;2,5-dihydroxybenzoate |

InChI |

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |

InChIキー |

MQRZBXFDUSHBHI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

異性体SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |

正規SMILES |

C1=CC(=C(C=C1O)C(=O)O)O.[Na] |

Key on ui other cas no. |

106120-03-0 4955-90-2 |

関連するCAS |

490-79-9 (Parent) |

同義語 |

2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into this compound's potential as a therapeutic alternative. []

A: Early research focused on this compound's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]

A: Research suggests that, unlike sodium salicylate, this compound does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []

A: this compound is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]

A: Yes, studies have examined the impact of this compound on guinea pig testis metabolism. This compound was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []

A: Studies on laying hens indicated that neither sodium salicylate nor this compound, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []

A: Yes, research suggests that this compound, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []

A: Yes, this compound has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While this compound effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []

A: Several methods have been developed to measure this compound levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。